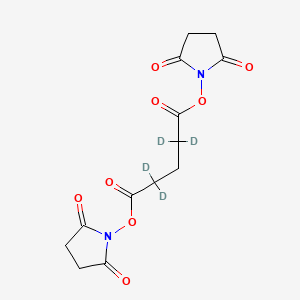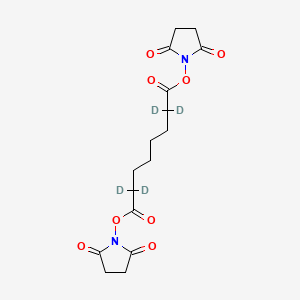
EPZ033294
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EPZ033294 is a SMYD2 inhibitor.
Aplicaciones Científicas De Investigación
Electroporation in Clinical Developments
Electroporation (EP) has been utilized for over 25 years in basic research for DNA transfer into cells in vitro. It enhances the transfer of DNA vaccines and therapeutic plasmids in vivo, resulting in high expression levels and clinical benefits. The technology has been refined for treatment options for various conditions, leading to its application in many species, including humans, and current clinical trials (Bodles-Brakhop, Heller, & Draghia‐Akli, 2009).
Expressed Protein Ligation in Protein Engineering
Expressed protein ligation (EPL) is a technique in protein engineering that allows joining of recombinant and synthetic polypeptides. This method has broadened the scope of protein modification, enabling the incorporation of non-coded amino acids and probes, providing valuable insights into protein function (Muir, 2003).
High-Field Electron Paramagnetic Resonance in Structural Biology
High-field electron paramagnetic resonance (HF-EPR) is a significant development in microwave technologies, particularly in structural biology. HF-EPR, including continuous wave and pulsed operation, has contributed significantly to understanding complex spectra of radical cofactors and reaction intermediates in proteins (Bennati & Prisner, 2005).
Biomedical Applications of Electric Pulses in Tumor Treatment
Biomedical applications of short, intense electric pulses (EP) extend beyond in vitro DNA introduction, including in vivo applications like antitumor electrochemotherapy. This interdisciplinary field bridges physics, chemistry, and biology, demonstrating EP's clinical potential in tumor treatment (Mir et al., 1995).
EPR in Dermatology and Cosmetology Research
Electron paramagnetic resonance (EPR) spectroscopy and imaging (EPRI) are applied in experimental and clinical dermatology and cosmetology. They are instrumental in studying skin and hair, including oxidative stress, drug metabolism, and skin tumors (Płonka, 2009).
Electroporative Gene Delivery in Gene Therapy
In vivo electroporation is a leading technology in nonviral gene therapies. It involves pulsed electric fields to enhance cell permeability, facilitating gene delivery while minimizing cell damage. This method is crucial for preclinical and translational gene therapy research (Somiari et al., 2000).
Epigenetics in Oncology
The field of epigenetics, including DNA methylation and histone modifications, has made significant strides in cancer research. The discovery of mutations in the epigenetic machinery and the approval of epigenetic drugs have opened new avenues in oncology (Rodríguez-Paredes & Esteller, 2011).
Translational Epidemiology in Public Health
Translational research in epidemiology bridges scientific discoveries and population health impact. It plays a key role in phases T1 to T4 of translational research, from exploring basic scientific discoveries to assessing their impact on population health outcomes (Khoury, Gwinn, & Ioannidis, 2010).
Low-Frequency EPR in Measuring Brain pO2
Low-frequency EPR technology, developed to overcome the limitations of X-band EPR, is used to measure cerebral tissue pO2 changes and oxidative stress in animal disease models. This technology offers unique insights into physiological and pathophysiological conditions in the brain (Weaver & Liu, 2021).
Propiedades
Nombre del producto |
EPZ033294 |
|---|---|
Fórmula molecular |
C21H23ClN6O |
Peso molecular |
410.91 |
Nombre IUPAC |
N-(1-((1-(4-Chlorobenzyl)-1H-pyrazol-4-yl)methyl)azetidin-3-yl)-1-cyclopropyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H23ClN6O/c22-18-3-1-15(2-4-18)10-27-11-16(7-23-27)9-26-13-19(14-26)25-21(29)17-8-24-28(12-17)20-5-6-20/h1-4,7-8,11-12,19-20H,5-6,9-10,13-14H2,(H,25,29) |
Clave InChI |
JWGPLPSMSAOSOX-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(C2CC2)N=C1)NC3CN(CC4=CN(CC5=CC=C(Cl)C=C5)N=C4)C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
EPZ-033294; EPZ 033294; EPZ033294 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[1-(4-aminocyclohexyl)ethenyl]-5,5-dimethyl-6H-benzo[h]quinazolin-4-amine](/img/structure/B1192661.png)

![N-[3,5-Difluoro-4-(Trifluoromethyl)phenyl]-5-Methyl-2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B1192666.png)
